molecular formula C23H23N3O2S B2958621 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-09-6

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2958621
CAS RN: 403728-09-6
M. Wt: 405.52
InChI Key: FTKXVRWNVCGELS-UHFFFAOYSA-N
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Description

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthetic Pathways and Derivatives : Quinazoline derivatives are synthesized through various chemical reactions, yielding compounds with potential biological activities. For instance, the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives has been explored, showing the versatility of quinazoline as a core structure for chemical modifications (Abdelriheem, Ahmad, & Abdelhamid, 2015).

  • Pharmacological Properties : Sulfonamides and other quinazoline hybrids exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor effects. This highlights the quinazoline scaffold's potential for developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Applications in Drug Development

  • Anticancer Activities : Research on quinazoline derivatives, such as 2,3,7-trisubstituted quinazoline derivatives, has shown promising results in anticancer activity. The synthesis methodology and the optimization process have led to compounds with significant activity against specific cancer cell lines, underlining the potential of quinazoline derivatives in cancer therapy (Noolvi & Patel, 2013).

  • Optoelectronic Materials : Quinazoline derivatives have found applications beyond pharmacology, including in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the chemical versatility and applicability of quinazoline derivatives in various technological domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with propyl isothiocyanate to form the corresponding thiourea. This thiourea is then reacted with 2-chloro-3-formylquinazolin-4(3H)-one to yield the desired compound.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "propyl isothiocyanate", "2-chloro-3-formylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with propyl isothiocyanate in the presence of a base such as triethylamine or sodium hydroxide to form the corresponding thiourea.", "Step 2: Reaction of the thiourea with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydride to yield the desired compound.", "Step 3: Purification of the product by column chromatography or recrystallization." ] }

CAS RN

403728-09-6

Molecular Formula

C23H23N3O2S

Molecular Weight

405.52

IUPAC Name

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H23N3O2S/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h3-10,15H,2,11-14H2,1H3,(H,24,29)

InChI Key

FTKXVRWNVCGELS-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=S

solubility

not available

Origin of Product

United States

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